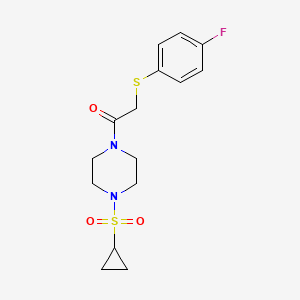

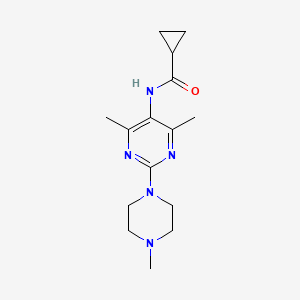

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used in scientific research to study the effects of cannabinoids on the body.

Aplicaciones Científicas De Investigación

Electrochemical Synthesis

Electrochemical oxidation techniques have been utilized for the synthesis of new phenylpiperazine derivatives, demonstrating an environmentally friendly, reagent-less approach for generating compounds in this class in aqueous solutions. This methodology suggests a potential route for synthesizing and modifying compounds like 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone under ambient conditions, highlighting the importance of electrochemistry in drug synthesis and modification (Nematollahi & Amani, 2011).

Antimicrobial and Antiproliferative Agents

The structural modification of piperazine and fluoroquinolone derivatives has been investigated for antimicrobial and antiproliferative activities. This includes the synthesis of N-piperazinyl fluoroquinolone derivatives with reported activities against various bacterial strains and potential for antimycobacterial activity. These studies suggest that compounds with a piperazine moiety, similar to the compound , could be explored for their antimicrobial and antiproliferative properties, providing a foundation for future research in developing new therapeutic agents (Gurunani et al., 2022).

Photostability and Photochemical Behavior

Research on the photochemical behavior of fluoroquinolone derivatives, such as ciprofloxacin, in aqueous solutions provides insights into the stability and reactivity of these compounds under light exposure. This information is valuable for understanding the stability and storage conditions required for fluoroquinolone derivatives and related compounds, potentially including 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone, especially for applications that may involve light exposure during use or testing (Mella, Fasani, & Albini, 2001).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound acts as a PARP inhibitor . It binds to the catalytic domain of PARP, thereby inhibiting its activity . This inhibition prevents PARP from repairing DNA damage in cancer cells, leading to cell death.

Result of Action

The result of the compound’s action is the induction of cell death in cancer cells. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and, ultimately, cell death .

Propiedades

IUPAC Name |

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-fluorophenyl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O3S2/c16-12-1-3-13(4-2-12)22-11-15(19)17-7-9-18(10-8-17)23(20,21)14-5-6-14/h1-4,14H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIHVTNGIHUING-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2847173.png)

![2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2847174.png)

![5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2847176.png)

![N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2847184.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847188.png)

![N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847192.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)